(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-methylamine
Overview
Description
This compound belongs to the class of organic compounds known as trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of interest in recent years due to their wide range of applications . The trifluoromethyl group is strongly electron-withdrawing, which makes it a key structural motif in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group attached to it . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a light yellow liquid appearance . It has a refractive index of 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Application in Insecticides : Tanaka et al. (1999) described a practical synthesis method for (6-chloropyridin-3-yl)methylamine, a key intermediate in neo-nicotinoid insecticides. They achieved this by selectively hydrogenating 2-chloro-5-cyanopyridine using an improved sponge nickel catalyst, yielding the desired product in 86% yield (Tanaka, Nagasawa, Kasuga, Sakamura, Takuma, & Iwatani, 1999).
Copper-Catalyzed C-N Bond Cleavage : Huang et al. (2013) developed an efficient copper-catalyzed method for C-N bond cleavage of aromatic methylamines, which aids in constructing pyridine derivatives. This process allows the assembly of a broad range of 2,4,6-trisubstituted pyridines from simple materials (Huang, Ji, Wu, Huang, & Jiang, 2013).
Synthesis of Pyridinones : Volochnyuk et al. (2004) investigated the reaction of α-chloro-β,β,β-trifluoroethylisocyanates with enamines, leading to the formation of a set of 4-dialkylamino-6-trifluoromethyl-5,6-dihydro-2-pyridinones. This study highlights the structural sensitivity of the reaction (Volochnyuk, Kostyuk, Bol’but, Sibgatulin, Kuklya, & Vovk, 2004).
Optically Active Triamines Synthesis : Bernauer, Chuard, and Stoeckli-Evans (1993) synthesized new optically active triamines derived from 2,6-bis(aminomethyl)pyridine, which were used to study equilibrium behavior in solution and complex formation with copper(II) (Bernauer, Chuard, & Stoeckli-Evans, 1993).
Coordination Compounds of Macrocylic Ligands : Lodeiro, Bastida, Bértolo, and Rodríguez (2004) described the synthesis of several oxa-aza macrocyclic ligands and their coordination compounds with various metal cations. These ligands feature different pendant arms providing diverse coordination possibilities (Lodeiro, Bastida, Bértolo, & Rodríguez, 2004).
Rheniumtricarbonyl Complexes for Biomedical Applications : Griffiths et al. (2011) explored the formation of complexes from the reaction of N-acylated tris-(pyridin-2-yl)methylamine with [Re(CO)(5)Br], which have potential biomedical applications. The structure and stability of these complexes were dependent on the ligand and reaction conditions (Griffiths, Cheong, Duncanson, & Motevalli, 2011).
properties
IUPAC Name |
6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-12-6-3-4(7(9,10)11)2-5(8)13-6/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFATTWKJSLOMMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-methyl-4-(trifluoromethyl)pyridin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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